Benzenesulfonic acid;butan-1-amine
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Overview
Description
Benzenesulfonic acid;butan-1-amine is a compound that combines the properties of benzenesulfonic acid and butan-1-amine. Benzenesulfonic acid is an aromatic sulfonic acid with the formula C₆H₅SO₃H, known for its strong acidic nature and high solubility in water. Butan-1-amine, also known as n-butylamine, is a primary amine with the formula C₄H₉NH₂, characterized by its basicity and ability to form hydrogen bonds. The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Sulfonation of Benzene: : Benzenesulfonic acid is typically synthesized by sulfonating benzene with fuming sulfuric acid (oleum) or sulfur trioxide. The reaction involves heating benzene under reflux with concentrated sulfuric acid or fuming sulfuric acid at elevated temperatures .
C6H6+H2SO4→C6H5SO3H+H2O
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Amination of Butane: : Butan-1-amine can be synthesized by the amination of butane using ammonia in the presence of a catalyst. The reaction is typically carried out at high temperatures and pressures .
C4H10+NH3→C4H9NH2+H2
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum or the azeotropic removal of reaction water. Butan-1-amine is produced industrially by the catalytic hydrogenation of butyronitrile or by the reaction of butanol with ammonia .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Benzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives. Butan-1-amine can be oxidized to form butanal or butyric acid.
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Reduction: : Benzenesulfonic acid can be reduced to benzene. Butan-1-amine can be reduced to butane.
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Substitution: : Both compounds can undergo substitution reactions. Benzenesulfonic acid can participate in electrophilic aromatic substitution reactions, while butan-1-amine can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sulfur trioxide (SO₃) for sulfonation and alkyl halides for amination are commonly used.
Major Products
Oxidation: Sulfonic acid derivatives, butanal, butyric acid.
Reduction: Benzene, butane.
Substitution: Various substituted aromatic and aliphatic compounds.
Scientific Research Applications
Benzenesulfonic acid;butan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid;butan-1-amine involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and covalent modifications. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The sulfonic acid group can act as an electrophile, while the amine group can act as a nucleophile, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid: Similar to benzenesulfonic acid but with a methyl group on the benzene ring.
Aniline: Similar to butan-1-amine but with an aromatic ring instead of an aliphatic chain.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom.
Uniqueness
Benzenesulfonic acid;butan-1-amine is unique due to the combination of an aromatic sulfonic acid and an aliphatic amine, providing a balance of acidic and basic properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Properties
CAS No. |
90194-52-8 |
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Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
benzenesulfonic acid;butan-1-amine |
InChI |
InChI=1S/C6H6O3S.C4H11N/c7-10(8,9)6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,(H,7,8,9);2-5H2,1H3 |
InChI Key |
IGDWPXAOHHLWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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